molecular formula C23H24N2O4 B586321 O-Desmethyl Carvedilol-d5 CAS No. 1794817-24-5

O-Desmethyl Carvedilol-d5

Cat. No.: B586321
CAS No.: 1794817-24-5
M. Wt: 397.486
InChI Key: XAUKPPPYYOKVQJ-SUTULTBBSA-N
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Description

O-Desmethyl Carvedilol-d5 is a deuterated analog of O-Desmethyl Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a nonselective beta-adrenergic blocker with alpha1-blocking activity, commonly used to treat high blood pressure, congestive heart failure, and left ventricular dysfunction. The deuterated form, this compound, is often used in scientific research for pharmacokinetic studies due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Carvedilol-d5 involves the deuteration of O-Desmethyl Carvedilol. The process typically starts with the preparation of Carvedilol, which involves the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base like sodium hydroxide in DMSO solvent at a cool temperature of 10-15°C . The resulting intermediate is then reacted with 2-(2-methoxyphenoxy)ethanamine to form Carvedilol. The deuteration process involves replacing hydrogen atoms with deuterium, often using deuterated reagents and solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl Carvedilol-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxy metabolites.

    Reduction: Reduction reactions can convert it back to its parent compound, Carvedilol.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include hydroxy metabolites and the parent compound, Carvedilol .

Scientific Research Applications

O-Desmethyl Carvedilol-d5 is widely used in scientific research, particularly in pharmacokinetic studies. Its deuterated nature allows for precise tracking and analysis in biological systems. It is used to study the metabolism and excretion of Carvedilol in the human body, providing insights into drug interactions and efficacy . Additionally, it is used in the development of new beta-blockers and in studies related to cardiovascular diseases .

Mechanism of Action

O-Desmethyl Carvedilol-d5, like its parent compound Carvedilol, exerts its effects by blocking beta-adrenergic receptors, which inhibits exercise-induced tachycardia. It also blocks alpha1-adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance . This dual action results in decreased blood pressure and improved heart function .

Comparison with Similar Compounds

Similar Compounds

    Carvedilol: The parent compound, used for similar therapeutic purposes.

    O-Desmethyl Carvedilol: The non-deuterated form, used in similar research applications.

    Other beta-blockers: Such as Metoprolol and Bisoprolol, which have different selectivity and pharmacokinetic profiles.

Uniqueness

O-Desmethyl Carvedilol-d5 is unique due to its deuterated nature, which provides enhanced stability and traceability in pharmacokinetic studies. This makes it a valuable tool in drug development and research, offering insights that non-deuterated compounds cannot provide.

Properties

IUPAC Name

2-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/i14D2,15D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUKPPPYYOKVQJ-SUTULTBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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